Fludeoxyglucose F 18

Description

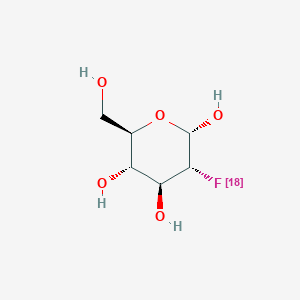

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-3-(18F)fluoranyl-6-(hydroxymethyl)oxane-2,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4-,5-,6+/m1/s1/i7-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCXUVYAZINUVJD-AHXZWLDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)[18F])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50894178 | |

| Record name | Fludeoxyglucose F18 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105851-17-0 | |

| Record name | 2-Deoxy-2-(fluoro-18F)-α-D-glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105851-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fludeoxyglucose F 18 [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105851170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fludeoxyglucose F18 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-D-FLUDEOXYGLUCOPYRANOSE F-18 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SBT3GBX27W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fludeoxyglucose F 18 (FDG) Metabolism: A Technical Guide for Researchers

Fludeoxyglucose F 18 (commonly abbreviated as 18F-FDG or FDG) is a glucose analog that has become an indispensable tool in medical imaging, particularly in positron emission tomography (PET).[1][2] Its utility stems from its ability to trace glucose metabolism, which is often significantly altered in pathological conditions such as cancer, neurological disorders, and inflammatory processes.[1][3] This guide provides an in-depth overview of the biochemical pathways governing FDG metabolism, quantitative data on its biodistribution, and detailed experimental protocols for its study, tailored for researchers, scientists, and drug development professionals.

The Core Biochemical Pathway of FDG Metabolism

The mechanism of 18F-FDG as a tracer for glucose metabolism is a multi-step process that begins with its transport into the cell and ends with its effective trapping, allowing for imaging. This process exploits the high glucose avidity of metabolically active cells, most notably cancer cells, a phenomenon known as the "Warburg effect".[3][4]

1.1. Cellular Uptake and Transport

Structurally, FDG is nearly identical to glucose, with the crucial difference being the substitution of the hydroxyl group at the C-2 position with a radioactive fluorine-18 (B77423) isotope.[5][6] This similarity allows FDG to be recognized and transported across the cell membrane by the same family of facilitative glucose transporters (GLUTs) that transport glucose.[7][8] There are 14 known GLUT isoforms, with GLUT1 and GLUT3 being the most prominent transporters responsible for FDG uptake in a wide variety of cancers.[7] The expression of these transporters is often upregulated in malignant cells, leading to increased availability of the tracer within the cell.[4][8] FDG is not a substrate for sodium-dependent glucose transporters (SGLTs).[7]

1.2. Phosphorylation and Metabolic Trapping

Once inside the cell's cytosol, FDG, like glucose, is phosphorylated by the enzyme hexokinase.[9] Of the four primary hexokinase isoforms, Hexokinase 1 (HK1) and Hexokinase 2 (HK2) are the key enzymes responsible for this reaction in cancer cells.[7] This phosphorylation step converts 18F-FDG into 18F-FDG-6-phosphate (FDG-6-P).[10]

This is the critical "trapping" step. The addition of the negatively charged phosphate (B84403) group prevents FDG-6-P from diffusing back across the cell membrane.[4][10] Unlike glucose-6-phosphate, which is readily isomerized to fructose-6-phosphate (B1210287) to proceed through glycolysis, FDG-6-P is a poor substrate for the next enzyme in the pathway, phosphoglucose (B3042753) isomerase.[8] This is due to the presence of the fluorine atom at the C-2 position, which sterically hinders the enzymatic reaction.[5] Consequently, FDG-6-P is metabolically trapped within the cell.[1][5]

1.3. Dephosphorylation and Further Metabolism

While FDG-6-P cannot proceed down the glycolytic pathway, it is not entirely inert. It can be dephosphorylated back to FDG by glucose-6-phosphatase (G-6-Pase), which would allow the FDG to exit the cell via GLUT transporters.[7] However, many cancer types exhibit low levels of G-6-Pase activity, which further contributes to the net accumulation of FDG-6-P.[4][8] Conversely, tissues with high G-6-Pase activity, such as the liver and some low-grade hepatocellular carcinomas, may show lower FDG accumulation.[7][8]

Research has also identified minor metabolic pathways for FDG-6-P beyond this trapping mechanism. These include conversion to 2-fluoro-2-deoxy-mannose-6-phosphate (FDM-6-P) and the formation of nucleotide-bound forms like NDP-FDG.[11] However, for the typical uptake times used in clinical and preclinical PET imaging, the vast majority of the intracellular signal originates from the trapped FDG-6-P.[11]

The overall accumulation of FDG in a cell is therefore a function of several competing factors:

-

The rate of transport into the cell (dependent on GLUT expression).

-

The rate of phosphorylation by hexokinase.

-

The rate of dephosphorylation by glucose-6-phosphatase.[4][7]

Caption: Biochemical Pathway of 18F-FDG Metabolism.

Quantitative Data: FDG Biodistribution

The uptake of 18F-FDG varies significantly among different organs and tissues under normal physiological conditions. This baseline biodistribution is crucial for distinguishing pathological uptake from normal background activity. The Standardized Uptake Value (SUV) is a semi-quantitative metric commonly used to express tissue uptake. The following tables summarize typical SUV values in normal human organs. It is important to note that these values can be influenced by factors such as blood glucose levels, uptake time, and patient-specific physiology.[12][13]

Table 1: Normal 18F-FDG Uptake Values in Major Organs Data compiled from studies on adult patients without diabetes.[12][14]

| Organ/Tissue | Mean SUV (SUVmean) | Maximum SUV (SUVmax) | Key Considerations |

| Brain (Grey Matter) | 7.0 - 13.0 | 9.0 - 15.0 | High obligate glucose user. |

| Liver | 1.5 - 3.0 | 2.5 - 4.0 | Often used as a reference tissue for background activity.[12] |

| Myocardium | 3.0 - 12.0 | 4.0 - 15.0 | Highly variable; depends on fasting state (uses fatty acids when fasted). |

| Spleen | 1.0 - 2.5 | 1.5 - 3.5 | Moderate baseline uptake. |

| Skeletal Muscle | 0.5 - 1.5 | 1.0 - 2.5 | Low at rest; can increase significantly with activity. |

| Lung | 0.5 - 1.0 | 0.8 - 1.8 | Low background uptake.[12] |

| Kidney (Cortex) | 1.5 - 3.5 | 2.0 - 4.5 | Involved in tracer excretion. |

| Bone Marrow | 0.8 - 2.0 | 1.2 - 2.8 | Reflects hematopoietic activity. |

| Mediastinum (Blood Pool) | 1.2 - 2.0 | 1.8 - 2.5 | Represents background blood activity.[12] |

Table 2: Quantitative Metrics from Dynamic Whole-Body PET Data represents the metabolic rate of FDG (MRFDG) and the distribution volume of free FDG (DVFDG).[14][15]

| Organ/Tissue | MRFDG, mean (μmol/100g/min) | DVFDG, mean (mL/100g) |

| Brain (Grey Matter) | 26.5 | 34.0 |

| Brain (White Matter) | 10.3 | 24.0 |

| Myocardium | 10.5 | 59.0 |

| Liver | 7.9 | 63.0 |

| Spleen | 5.8 | 44.0 |

| Kidney | 6.5 | 29.0 |

| Skeletal Muscle | 1.6 | 32.0 |

| Lung | 1.3 | 42.0 |

Experimental Protocols

Standardized protocols are essential for obtaining reproducible and comparable data in both in vitro and in vivo studies of FDG metabolism.

3.1. In Vitro 18F-FDG Uptake Assay in Cultured Cells

This protocol outlines a general procedure for measuring FDG uptake in adherent cell cultures to assess changes in glucose metabolism in response to therapeutic agents or genetic modifications.

Methodology:

-

Cell Seeding: Plate cells in multi-well plates (e.g., 12- or 24-well) at a density that ensures they are in a sub-confluent, exponential growth phase at the time of the experiment. Allow cells to adhere and grow for 24-48 hours.[16]

-

Pre-incubation/Starvation (Optional but Recommended): To increase tracer uptake, aspirate the growth medium and wash cells once with warm phosphate-buffered saline (PBS) or glucose-free medium. Incubate the cells in glucose-free medium for 1-2 hours.[17] This step depletes intracellular glucose stores and upregulates GLUT transporters.

-

18F-FDG Incubation: Add pre-warmed incubation buffer (e.g., PBS or glucose-free medium) containing a known activity of 18F-FDG (e.g., 1-2 MBq/mL) to each well.[16][18] Incubate for a defined period, typically 30-60 minutes, at 37°C.[17][19] The incubation time should be optimized to be on the linear portion of the uptake curve.[17]

-

Termination and Washing: To stop the uptake, rapidly aspirate the radioactive medium and wash the cells three times with ice-cold PBS. This removes extracellular and non-specifically bound tracer.

-

Cell Lysis and Measurement: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to counting tubes.

-

Quantification: Measure the radioactivity in the cell lysates using a gamma counter. In parallel, determine the protein concentration (e.g., via a BCA assay) or cell number in a separate set of wells to normalize the radioactivity counts.[16]

-

Data Analysis: Express the results as a percentage of the administered activity per mg of protein or per million cells.

Caption: Workflow for an In Vitro 18F-FDG Uptake Assay.

3.2. In Vivo 18F-FDG PET/CT Imaging in a Mouse Model

This protocol provides a standard workflow for performing 18F-FDG PET/CT imaging in mice, for applications such as oncology, neurology, or inflammation research.

Methodology:

-

Animal Preparation:

-

Fasting: Fast mice for 6-12 hours prior to tracer injection. This is critical to reduce background FDG uptake in the myocardium and improve tumor-to-background ratios.[20][21] Water should be provided ad libitum.

-

Warming: Keep the animals warm (e.g., on a heating pad at 37°C) for at least 30-60 minutes before and during the uptake period. This minimizes FDG accumulation in brown adipose tissue (BAT), a common source of confounding signal.[21][22]

-

-

Anesthesia: Anesthetize the mouse using an inhalant anesthetic like isoflurane (B1672236) (1.5-2% in oxygen).[20] Injectable anesthetics such as ketamine/xylazine can also be used, but may alter glucose metabolism differently; consistency is key.[20]

-

Tracer Administration:

-

Measure the animal's blood glucose level from the tail vein using a glucometer.[21]

-

Administer a defined dose of 18F-FDG (typically 5-10 MBq or 150-250 µCi) via intravenous (tail vein) injection.[21][23] IV injection is preferred for its rapid and complete biodistribution compared to intraperitoneal or subcutaneous routes.[20]

-

-

Uptake Period: Allow the tracer to distribute and accumulate for a period of 45-60 minutes. The animal should be kept anesthetized and warm during this entire period to ensure consistent physiology.[24]

-

PET/CT Imaging:

-

Position the animal on the scanner bed.

-

Perform a CT scan first for anatomical co-registration and attenuation correction (typically 5-10 minutes).[23]

-

Immediately following the CT, acquire a static PET scan over the region of interest (e.g., whole body) for 10-20 minutes.[20] Dynamic scanning protocols can also be used for kinetic modeling.

-

-

Image Reconstruction and Analysis:

-

Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D), applying corrections for attenuation, scatter, and radioactive decay.

-

Fuse the PET and CT images.

-

Draw regions of interest (ROIs) over tumors and normal organs on the co-registered images to extract quantitative data, such as %ID/g (percent injected dose per gram) or SUV.

-

Caption: Workflow for an In Vivo Animal 18F-FDG PET/CT Study.

References

- 1. Fludeoxyglucose (18F) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is Fludeoxyglucose F-18 used for? [synapse.patsnap.com]

- 3. Mechanisms underlying 18F-fluorodeoxyglucose accumulation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Glucose and FDG Metabolism in the Interpretation of PET Studies | Radiology Key [radiologykey.com]

- 5. What is the mechanism of Fludeoxyglucose F-18? [synapse.patsnap.com]

- 6. m.youtube.com [m.youtube.com]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. Aiding Cancer’s “Sweet Tooth”: Role of Hexokinases in Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. researchgate.net [researchgate.net]

- 12. jnm.snmjournals.org [jnm.snmjournals.org]

- 13. journals.viamedica.pl [journals.viamedica.pl]

- 14. Normal values for 18F-FDG uptake in organs and tissues measured by dynamic whole body multiparametric FDG PET in 126 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Normal values for 18F-FDG uptake in organs and tissues measured by dynamic whole body multiparametric FDG PET in 126 patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro measurement of glucose uptake after radiation and cetuximab treatment in head and neck cancer cell lines using 18F-FDG, gamma spectrometry and PET/CT - PMC [pmc.ncbi.nlm.nih.gov]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. jnm.snmjournals.org [jnm.snmjournals.org]

- 19. benchchem.com [benchchem.com]

- 20. jnm.snmjournals.org [jnm.snmjournals.org]

- 21. Utilizing 18F-FDG PET/CT Imaging and Quantitative Histology to Measure Dynamic Changes in the Glucose Metabolism in Mouse Models of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A guideline proposal for mice preparation and care in 18F-FDG PET imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Determining Glucose Metabolism Kinetics Using 18F-FDG Micro-PET/CT - PMC [pmc.ncbi.nlm.nih.gov]

- 24. jnm.snmjournals.org [jnm.snmjournals.org]

Fludeoxyglucose F 18 uptake mechanisms beyond GLUT1

A Technical Guide to Fludeoxyglucose F 18 (FDG) Uptake Mechanisms Beyond GLUT1

For Researchers, Scientists, and Drug Development Professionals

Abstract

The uptake of the glucose analog this compound (FDG) is a cornerstone of positron emission tomography (PET) imaging in oncology. This uptake is predominantly attributed to the glucose transporter 1 (GLUT1), which is frequently overexpressed in malignant cells. However, a growing body of evidence indicates that other mechanisms significantly contribute to FDG accumulation, providing a more complex and nuanced understanding of tumor metabolism. This technical guide delves into the primary FDG uptake mechanisms beyond GLUT1, focusing on alternative glucose transporters, the pivotal role of intracellular enzymatic trapping, and the signaling pathways that regulate these processes. We provide a comprehensive overview of these alternative mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways to aid researchers and drug development professionals in this field.

Introduction: The Complexity of FDG Accumulation

The accumulation of FDG in tissues is a multi-step process, initiated by the transport of the tracer across the cell membrane.[1] Once inside the cell, FDG is phosphorylated by hexokinase (HK) to FDG-6-phosphate.[2] This phosphorylated form is not a substrate for further glycolysis and, due to its negative charge, is trapped intracellularly.[2] While GLUT1 is a major mediator of FDG transport, the overall intensity of the PET signal is also profoundly influenced by the expression of other transporters, the activity of hexokinase, and the rate of dephosphorylation by glucose-6-phosphatase (G6Pase), which can release FDG from the cell.[3][4] Understanding the interplay of these factors is critical for accurate interpretation of FDG-PET scans and for the development of novel therapeutic strategies targeting tumor metabolism.

Alternative Facilitative Glucose Transporters (GLUTs)

Beyond GLUT1, several other members of the GLUT family (encoded by the SLC2A gene family) are implicated in FDG uptake in various tissues and disease states.

GLUT3: The High-Affinity Neuronal Transporter

GLUT3 (encoded by SLC2A3) is recognized as a significant contributor to FDG uptake, particularly in tumors with high metabolic demand.[5] Originally identified as the primary glucose transporter in neurons, its expression is also elevated in many cancer types and inflammatory lesions.[4][6]

Key Characteristics of GLUT3:

-

High Affinity for Glucose: GLUT3 exhibits a higher affinity for glucose (lower Km) compared to GLUT1, making it highly efficient at transporting glucose, and by extension FDG, even at low substrate concentrations.[7][8]

-

High Transport Capacity: Studies have shown that GLUT3 has at least a five-fold greater transport capacity (kcat) than GLUT1 and GLUT4.[7]

-

Prognostic Significance: In several cancers, increased GLUT3 expression is associated with tumor aggressiveness and poor prognosis.[5]

Other GLUT Isoforms

While GLUT1 and GLUT3 are the most studied in the context of FDG uptake, other isoforms may play a role in specific cancer types. For instance, GLUT4, the insulin-sensitive transporter, has been suggested as a potential additional transporter in non-small cell lung cancer.[9] However, for most cancers, GLUT1 and GLUT3 are considered the predominant transporters of FDG.[2]

Quantitative Data: Kinetic Parameters of Glucose Transporters

The efficiency of FDG transport by different GLUT isoforms can be compared by their kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximal velocity (Vmax). A lower Km value indicates a higher affinity of the transporter for the substrate. The following tables summarize the kinetic parameters for 2-deoxy-D-glucose (2-DG), a close analog of FDG, for human GLUT1 and GLUT3.

| Transporter | Substrate | Km (mM) | Vmax (pmol/oocyte/30 min) | Cell System | Reference |

| GLUT1 | 2-Deoxy-D-glucose | 8.6 ± 0.8 | 4,920 ± 155 | Xenopus oocytes | [10] |

| GLUT3 | 2-Deoxy-D-glucose | 1.4 | Not Reported | Not Specified | [8] |

| GLUT3 Chimera (C1) | 2-Deoxy-D-glucose | 3.3 ± 0.5 | 2,537 ± 99 | Xenopus oocytes | [10] |

| Transporter | Substrate | Km (mM) | Relative Affinity Order | Cell System | Reference |

| GLUT3 | 2-Deoxy-D-glucose | 1.8 | Highest | Xenopus oocytes | [11] |

| GLUT4 | 2-Deoxy-D-glucose | 4.6 | High | Xenopus oocytes | [11] |

| GLUT1 | 2-Deoxy-D-glucose | 6.9 | Medium | Xenopus oocytes | [11] |

| GLUT2 | 2-Deoxy-D-glucose | 17.1 | Lowest | Xenopus oocytes | [11] |

Note: Kinetic parameters can vary depending on the expression system and experimental conditions. 2-Deoxy-D-glucose is commonly used as a surrogate for FDG in these assays.

The Role of Intracellular Metabolism Beyond Transport

FDG accumulation is not solely dependent on membrane transport. The intracellular enzymatic processes are critical rate-limiting steps.

-

Hexokinase (HK): This enzyme phosphorylates FDG, trapping it within the cell. In many cancers, the expression of hexokinase, particularly HK2, is upregulated and its activity is a major determinant of FDG uptake, sometimes more so than GLUT expression.[2][12][13]

-

Glucose-6-Phosphatase (G6Pase): This enzyme can reverse the phosphorylation, allowing FDG to be transported out of the cell. Tumors often have low levels of G6Pase, which contributes to the retention of FDG-6-phosphate.[3]

-

Endoplasmic Reticulum (ER) Metabolism: Recent studies suggest that the ER plays a significant role in FDG processing. The glucose-6-phosphate transporter (G6PT) can transport FDG-6-phosphate into the ER lumen, where it can be dephosphorylated by G6Pase-β, leading to tracer efflux from the cell.[14] This indicates that FDG retention may reflect a competition between metabolic trapping and hydrolysis within the ER.[14][15]

Regulatory Signaling Pathways

The expression and activity of GLUT transporters are tightly regulated by complex signaling pathways, which are often dysregulated in cancer.

Hypoxia and HIF-1α

Tumor hypoxia is a potent driver of metabolic reprogramming. The transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized under hypoxic conditions and induces the expression of genes involved in glucose metabolism, including SLC2A1 (GLUT1) and SLC2A3 (GLUT3).[16][17][18] This leads to increased FDG uptake in hypoxic regions of a tumor.[16]

Caption: HIF-1α signaling pathway leading to increased FDG uptake.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. It is one of the most frequently activated pathways in cancer. Activation of this pathway promotes glucose uptake and glycolysis through several mechanisms:

-

GLUT Translocation: Akt can promote the translocation of GLUT transporters from intracellular vesicles to the plasma membrane.[19]

-

Increased Gene Expression: The pathway can increase the expression of GLUTs, for example, through HIF-1α-dependent mechanisms, even under normoxic conditions.[19][20]

-

Enzyme Activation: Akt can phosphorylate and activate key glycolytic enzymes like hexokinase 2 (HK2).[19]

Caption: Simplified PI3K/Akt/mTOR pathway enhancing FDG uptake.

Experimental Protocols

Investigating the specific mechanisms of FDG uptake requires robust experimental designs. Below are generalized protocols for key assays.

Protocol: In Vitro FDG Uptake Assay in Adherent Cancer Cells

This protocol provides a framework for measuring FDG uptake in cultured cancer cells.

Materials:

-

Adherent cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Glucose-free culture medium

-

18F-FDG solution (activity concentration to be determined based on cell number and desired signal)

-

Ice-cold PBS

-

Cell lysis buffer (e.g., 0.1 M NaOH)

-

Gamma counter or PET scanner for quantification

Procedure:

-

Cell Seeding: Plate cells in multi-well plates (e.g., 12- or 24-well) at a density that ensures they are in the exponential growth phase (e.g., 70-80% confluent) on the day of the experiment. Incubate overnight.[21]

-

Glucose Starvation: Gently wash the cells twice with warm PBS. Replace the medium with pre-warmed glucose-free culture medium and incubate for 1-2 hours at 37°C. This step enhances tracer uptake.[21][22]

-

FDG Incubation: Add 18F-FDG to the glucose-free medium to achieve the desired final activity concentration. Incubate for a defined period (e.g., 60 minutes) at 37°C. The optimal time may vary between cell lines.[21]

-

Uptake Termination: To stop FDG uptake, aspirate the radioactive medium and immediately wash the cells three times with ice-cold PBS. The cold temperature rapidly halts membrane transport.[22]

-

Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.[22]

-

Quantification: Transfer the cell lysate to counting tubes and measure the radioactivity using a gamma counter.[22]

-

Data Normalization: To account for variations in cell number, perform a protein assay (e.g., BCA) on the lysate from parallel wells. Express the results as counts per minute (CPM) per microgram of protein.

Experimental Workflow: Differentiating GLUT1 vs. GLUT3 Contribution

This workflow outlines a strategy to determine the relative contribution of GLUT1 and GLUT3 to FDG uptake in a cancer cell line that expresses both transporters.

Caption: Workflow to dissect GLUT1 vs. GLUT3 mediated FDG uptake.

Conclusion and Future Directions

The accumulation of FDG in tumors is a complex process that extends beyond the function of GLUT1. Other transporters, most notably GLUT3, play a crucial role, and their expression is tightly regulated by oncogenic signaling pathways like PI3K/Akt and the response to the tumor microenvironment, such as hypoxia. Furthermore, the intracellular enzymatic activities of hexokinase and glucose-6-phosphatase are critical determinants of the final FDG signal. For researchers and drug development professionals, a deeper understanding of these alternative mechanisms is essential. It opens up new avenues for interpreting PET images, developing more specific imaging agents, and designing novel therapies that target the unique metabolic vulnerabilities of cancer cells. Future research should focus on developing methods to non-invasively distinguish the contributions of different transporters to in vivo FDG uptake, which could provide more precise prognostic information and better guide personalized cancer treatment.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Mechanisms underlying 18F-fluorodeoxyglucose accumulation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. GLUT1, GLUT3 Expression and 18FDG-PET/CT in Human Malignant Melanoma: What Relationship Exists? New Insights and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Correlation of Glut-1 and Glut-3 expression with F-18 FDG uptake in pulmonary inflammatory lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The facilitative glucose transporter GLUT3: 20 years of distinction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional Properties and Genomics of Glucose Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Mammalian facilitative glucose transporters: evidence for similar substrate recognition sites in functionally monomeric proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Using Positron Emission Tomography with [18F]FDG to Predict Tumor Behavior in Experimental Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dynamic PET with 18F-Deoxyglucose (FDG) and quantitative assessment with a two-tissue compartment model reflect the activity of glucose transporters and hexokinases in patients with colorectal tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The pivotal role of endoplasmic reticulum in FDG uptake in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Elusive Link Between Cancer FDG Uptake and Glycolytic Flux Explains the Preserved Diagnostic Accuracy of PET/CT in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fluorodeoxyglucose uptake in human cancer cell lines is increased by hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Hypoxia regulation of facilitated glucose transporter-1 and glucose transporter-3 in mouse chondrocytes mediated by HIF-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effect of Hypoxia on Glucose Transporter 1 and 3 Gene Expression in Placental Mesenchymal Stem Cells Derived from Growth-Restricted Fetuses - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. IGF-1 induces hypoxia-inducible factor 1α-mediated GLUT3 expression through PI3K/Akt/mTOR dependent pathways in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. spandidos-publications.com [spandidos-publications.com]

- 22. benchchem.com [benchchem.com]

The Dawn of a New Era in Medical Imaging: An In-depth Technical Guide to the Early Development and History of FDG PET

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) utilizing the glucose analog 2-deoxy-2-[18F]fluoro-D-glucose (FDG) has become an indispensable tool in modern medicine, particularly in oncology, neurology, and cardiology. Its ability to visualize and quantify metabolic processes in vivo has revolutionized our understanding of disease and has had a profound impact on clinical practice. This technical guide delves into the seminal early development and history of FDG PET, providing a detailed account of the key discoveries, experimental protocols, and the evolution of this groundbreaking imaging modality.

The Genesis of a Concept: Early Tomographic Imaging and the Precursors to PET

The conceptual foundations of PET were laid in the 1950s and 60s with the pioneering work on emission and transmission tomography by David Kuhl and Roy Edwards.[1][2] Their research led to the construction of the first tomographic instruments at the University of Pennsylvania, which could map the regional distribution of single-gamma emitting radionuclides.[2] These early scanners, however, were limited in their applications. Concurrently, the work of Michel Ter-Pogossian, Michael E. Phelps, and their colleagues at the Washington University School of Medicine was instrumental in advancing tomographic imaging techniques.[1] The first clinical positron imaging device was developed in 1953 by Gordon Brownell and his team at Massachusetts General Hospital, who also demonstrated the use of annihilation radiation for medical imaging.[3]

The Birth of a Tracer: The Synthesis of FDG and 18F-FDG

The journey to developing a biologically active molecule for PET imaging was a critical step. The choice of a glucose analog was driven by the understanding that many diseases, particularly cancer, exhibit altered glucose metabolism.

First Synthesis of Non-Radioactive FDG

In 1968, the first synthesis of 2-deoxy-2-fluoro-D-glucose (FDG) was described by Josef Pacák, Zdeněk Točík, and Miloslav Černý at Charles University in Czechoslovakia.[4][5] This foundational work in fluorosugar chemistry laid the groundwork for the later development of the radiolabeled version.

The Breakthrough: Synthesis of 18F-FDG

The pivotal moment came in the 1970s at Brookhaven National Laboratory (BNL), where Tatsuo Ido, Al Wolf, and Joanna Fowler successfully synthesized FDG labeled with the positron-emitting radionuclide fluorine-18 (B77423) (18F).[1][4][6] This achievement was the culmination of a collaborative effort with scientists at the National Institutes of Health and the University of Pennsylvania.[6]

The initial synthesis of 18F-FDG was achieved through an electrophilic fluorination reaction.[7][8][9]

-

Production of 18F: 18F was produced as [18F]F2 gas via the 20Ne(d,α)18F nuclear reaction in a cyclotron.[6][10]

-

Precursor: The starting material was 3,4,6-tri-O-acetyl-D-glucal.[7][8]

-

Reaction: The [18F]F2 gas was bubbled through a solution of the precursor. The electrophilic addition of fluorine across the double bond of the glucal resulted in a mixture of 18F-labeled difluoro-glucose and difluoro-mannose derivatives.[7][8]

-

Hydrolysis: The protecting acetyl groups were removed by acid hydrolysis (using hydrochloric acid) to yield 2-deoxy-2-[18F]fluoro-D-glucose.[8]

-

Yield and Time: This method had a low radiochemical yield of approximately 8% and a synthesis time of about 2 hours.[8]

This initial method, though groundbreaking, was inefficient. The need for a more robust and higher-yield synthesis became apparent as interest in 18F-FDG grew.

A major advancement came in 1986 when Hamacher and colleagues developed an efficient stereospecific nucleophilic synthesis method.[4][8][10] This method became the cornerstone of modern 18F-FDG production.

-

Production of 18F: No-carrier-added [18F]fluoride was produced via the 18O(p,n)18F nuclear reaction in a cyclotron using an enriched 18O-water target.[11]

-

Precursor: The precursor used was 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (mannose triflate).[7][12]

-

Reaction: The synthesis involves a nucleophilic substitution reaction where the [18F]fluoride ion displaces the triflate leaving group on the mannose precursor.[3][7] The reaction is facilitated by a phase-transfer catalyst, such as Kryptofix 222™, in an acetonitrile (B52724) solvent.[4][7]

-

Hydrolysis: The protecting acetyl groups are subsequently removed by hydrolysis.[7]

-

Yield and Time: This method significantly improved the radiochemical yield to over 50% and reduced the synthesis time to approximately 50 minutes.[4][8]

Table 1: Key Milestones in the Early Development of FDG PET

| Year | Milestone | Key Individuals/Institutions |

| 1950s-60s | Conceptual beginnings of emission tomography.[1][13] | David Kuhl, Roy Edwards |

| 1968 | First synthesis of non-radioactive FDG.[4][5] | Josef Pacák, Zdeněk Točík, Miloslav Černý |

| 1970s | Development of tomographic imaging techniques.[1] | Michel Ter-Pogossian, Michael E. Phelps |

| 1970s | First synthesis of 18F-FDG.[1][4] | Tatsuo Ido, Al Wolf, Joanna Fowler (Brookhaven National Laboratory) |

| Aug 1976 | First administration of 18F-FDG to a human.[1][4][14] | Abass Alavi (University of Pennsylvania) |

| 1980 | Discovery of 18F-FDG accumulation in tumors.[4] | |

| 1986 | Development of high-yield nucleophilic synthesis of 18F-FDG.[4][8] | Hamacher, Coenen, Stöcklin |

The First Human Studies: A Paradigm Shift in Medical Imaging

In August 1976, at the University of Pennsylvania, Dr. Abass Alavi administered the first dose of 18F-FDG to a human volunteer.[1][4][14] This landmark event marked the beginning of in vivo metabolic imaging with PET.

Experimental Protocol: The First Human FDG Scan

-

Subjects: Two healthy human volunteers.[4]

-

Radiotracer Administration: An intravenous injection of 18F-FDG.

-

Imaging Equipment: The initial brain images were obtained using a non-PET nuclear scanner, the university-designed-and-built Mark IV scanner, which was adapted with high-energy collimators to detect the 511-keV gamma rays from positron annihilation.[2][15] Whole-body images were acquired using a dual-head Ohio Nuclear Rectilinear scanner.[2][15]

-

Imaging Procedure: Tomographic images of the brain were acquired, demonstrating the concentration of 18F-FDG in the brain.[2][4] The whole-body scans revealed uptake in the heart and excretion through the kidneys.[2][15]

Early Quantitative Data and Biodistribution

While detailed quantitative data from the absolute first scans is sparse in retrospective literature, subsequent early studies established the biodistribution of 18F-FDG. The brain showed high uptake, consistent with its reliance on glucose for energy. The heart also demonstrated significant uptake, and the tracer was cleared through the kidneys and excreted in the urine.[2][15] The development of the standardized uptake value (SUV) as a semi-quantitative measure of FDG uptake would later become a critical tool in clinical PET imaging.[16]

Table 2: Early Biodistribution of 18F-FDG in Humans

| Organ/Tissue | Relative 18F-FDG Uptake | Notes |

| Brain | High | Demonstrates high glucose metabolism, particularly in the gray matter.[2] |

| Heart | High | Reflects myocardial glucose utilization.[2] |

| Kidneys | Moderate to High | Involved in the clearance and excretion of FDG.[2] |

| Bladder | High | Accumulation of excreted FDG.[17] |

| Liver | Moderate | Variable uptake. |

| Lungs | Low | Generally low background uptake. |

| Muscle | Variable | Uptake is dependent on recent activity. |

| Tumors | High | Discovered in 1980, forms the basis of oncologic PET.[4] |

The Underlying Science: Signaling Pathways and Experimental Workflows

The utility of FDG PET is rooted in the fundamental biochemistry of glucose metabolism.

Glucose Metabolism and FDG Uptake Pathway

FDG, being a glucose analog, is transported into cells by glucose transporters (GLUTs).[18] Inside the cell, it is phosphorylated by the enzyme hexokinase to form 18F-FDG-6-phosphate.[18] Unlike glucose-6-phosphate, which is further metabolized in the glycolytic pathway, 18F-FDG-6-phosphate cannot be readily metabolized further and becomes trapped within the cell.[13][18] This metabolic trapping is the principle that allows for the imaging of glucose uptake.

Caption: Glucose and FDG transport and metabolism pathway.

Experimental Workflow of Early FDG PET

The workflow for the pioneering FDG PET studies involved a series of coordinated steps, from radiotracer production to image acquisition and analysis.

Caption: Workflow of the first human FDG PET studies.

Chemical Synthesis Pathway of 18F-FDG

The chemical transformations involved in the early electrophilic synthesis of 18F-FDG are detailed below.

Caption: Chemical pathway for the electrophilic synthesis of 18F-FDG.

Conclusion: A Legacy of Innovation and a Future of Promise

The early development of FDG PET was a testament to the power of interdisciplinary collaboration, bringing together physicists, chemists, and physicians. From the initial theoretical concepts to the first human images, the journey was marked by significant scientific and technical challenges that were overcome through ingenuity and perseverance. The initial applications in neuroscience quickly expanded to oncology, where FDG PET has had its most profound impact. The foundational work detailed in this guide not only established a new field of medical imaging but also paved the way for the development of a vast array of other PET radiotracers that continue to expand the horizons of molecular imaging and personalized medicine. The principles established in these early days continue to underpin the ongoing advancements in PET technology and its applications in research and clinical practice.

References

- 1. Historic images in nuclear medicine: 1976: the first issue of clinical nuclear medicine and the first human FDG study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. nucleus.iaea.org [nucleus.iaea.org]

- 4. Efficient stereospecific synthesis of no-carrier-added 2-[18F]-fluoro-2-deoxy-D-glucose using aminopolyether supported nucleophilic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Initial and subsequent approach for the synthesis of 18FDG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 18ffdg.wordpress.com [18ffdg.wordpress.com]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Efficient stereospecific synthesis of no-carrier-added 2-[18F]-fluoro-2-deoxy-D-glucose using aminopolyether supported nucleophilic substitution. | Semantic Scholar [semanticscholar.org]

- 11. jnm.snmjournals.org [jnm.snmjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Abass Alavi - Wikipedia [en.wikipedia.org]

- 15. auntminnie.com [auntminnie.com]

- 16. Multicenter clinical trials using 18F-FDG PET to measure early oncology therapy response: Effects of injection-to-acquisition time variability on required sample size - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biodistribution and Dosimetry of 18F-Meta-Fluorobenzylguanidine: A First-in-Human PET/CT Imaging Study of Patients with Neuroendocrine Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Thieme E-Books & E-Journals [thieme-connect.de]

The Core Mechanisms of Tumor FDG Uptake: A Cellular and Molecular Perspective

An In-depth Technical Guide for Researchers and Drug Development Professionals

The avidity of malignant tumors for glucose, a phenomenon first described by Otto Warburg, forms the basis of one of the most crucial diagnostic imaging techniques in oncology: Positron Emission Tomography (PET) using the glucose analog 2-[18F]-fluoro-2-deoxy-D-glucose (FDG). The preferential uptake of FDG in cancer cells allows for the visualization of tumors, assessment of disease stage, and monitoring of therapeutic response.[1][2] A comprehensive understanding of the cellular and molecular underpinnings of FDG uptake is paramount for researchers and clinicians seeking to refine cancer diagnostics, develop novel therapeutic strategies, and accurately interpret PET imaging findings. This technical guide provides a detailed exploration of the core mechanisms governing FDG accumulation in tumors, complete with quantitative data, experimental methodologies, and visual representations of key pathways and workflows.

The Biochemical Trap: Fundamental Principles of FDG Accumulation

FDG, an analog of glucose, is transported into cells via the same facilitative glucose transporters (GLUTs) as its natural counterpart.[3][4] Once inside the cell, it is phosphorylated by hexokinase (HK) to FDG-6-phosphate.[5][6] Unlike glucose-6-phosphate, which is further metabolized through glycolysis or the pentose (B10789219) phosphate (B84403) pathway, FDG-6-phosphate is a poor substrate for subsequent enzymatic reactions and is essentially trapped within the cell.[7][8] This intracellular accumulation of radiolabeled FDG is the primary signal detected by PET scanners. The magnitude of FDG uptake in a tumor is therefore determined by the interplay of several key factors: the expression and activity of glucose transporters, the activity of hexokinases, and the rate of dephosphorylation of FDG-6-phosphate by glucose-6-phosphatase (G6Pase), an enzyme that is often downregulated in cancer cells.[5][9]

Key Molecular Players in FDG Uptake

Glucose Transporters (GLUTs)

The GLUT family of membrane proteins facilitates the transport of glucose across the cell membrane. Several isoforms exist, with GLUT1 and GLUT3 being the most predominantly overexpressed in a wide range of cancers.[3][10] Their increased expression is a critical factor driving the enhanced glucose and FDG uptake observed in malignant cells.[6][11] The level of GLUT1 expression, in particular, has been shown to correlate with FDG uptake in various tumor types, including non-small cell lung cancer and colorectal cancer.[11][12]

Hexokinases (HKs)

Hexokinases are the enzymes responsible for the phosphorylation of glucose and FDG. Of the four main isoforms, Hexokinase 2 (HK2) is frequently overexpressed in cancer cells and is considered a key regulator of the high glycolytic rate in tumors.[2][3] HK2 often localizes to the outer mitochondrial membrane, where it gains preferential access to ATP, further enhancing its glycolytic activity and contributing to apoptosis resistance.[13] The expression of HK2 has been shown to be an independent predictor of FDG uptake in mammary tumors, irrespective of the driving oncogene.[14][15]

Regulation of FDG Uptake by Oncogenic Signaling Pathways

The aberrant activation of oncogenic signaling pathways is a hallmark of cancer and plays a central role in reprogramming cellular metabolism to favor glycolysis, thereby increasing FDG uptake.

The PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is one of the most commonly activated pathways in human cancers and is a potent stimulator of glucose metabolism.[16][17][18] Akt activation promotes glucose uptake by increasing the translocation of GLUT1 to the plasma membrane.[19] Furthermore, Akt can directly phosphorylate and activate key glycolytic enzymes, including HK2.[16][17] The PI3K/Akt pathway also influences the expression of glycolytic genes through the regulation of transcription factors such as Hypoxia-Inducible Factor 1-alpha (HIF-1α) and c-Myc.[3][17]

The MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that is frequently deregulated in cancer and contributes to the metabolic reprogramming of tumor cells.[20][21] The MAPK pathway can enhance glycolysis by upregulating the expression of key glycolytic enzymes, such as 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), which produces a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis.[20][21] Additionally, components of the MAPK pathway can influence the expression of glucose transporters.[22][23]

The Influence of the Tumor Microenvironment

The tumor microenvironment is a complex and dynamic ecosystem that significantly influences cancer cell metabolism and, consequently, FDG uptake.[1][24]

Hypoxia

Hypoxia, or low oxygen tension, is a common feature of solid tumors and a potent driver of the glycolytic phenotype.[25][26] Under hypoxic conditions, the transcription factor HIF-1α is stabilized and promotes the expression of genes involved in virtually every step of glycolysis, including GLUT1 and HK2.[1][27] This adaptive response allows tumor cells to continue generating ATP in an oxygen-deprived environment and is a major contributor to increased FDG uptake.[25][27]

Tumor-Infiltrating Immune Cells

The tumor microenvironment is often infiltrated by various immune cells, which can also exhibit high rates of glucose metabolism.[28][29] For instance, activated T cells and macrophages can demonstrate significant FDG uptake, potentially contributing to the overall PET signal of a tumor.[28][29] This is an important consideration in the era of immunotherapy, as changes in the immune infiltrate in response to treatment could be reflected in FDG-PET imaging.[30]

Quantitative Data on FDG Uptake

The following tables summarize quantitative data from various studies, illustrating the impact of different factors on FDG uptake.

Table 1: Effect of Hypoxia on FDG Uptake in Human Cancer Cell Lines

| Cell Line | Oxygen Condition | Duration of Exposure | % Increase in FDG Uptake (mean ± SD) | Reference |

| HTB 63 Melanoma | 5% O₂ | 1.5 hr | 39.6 ± 6.7 | [25] |

| HTB 77 Ovarian Carcinoma | 5% O₂ | 1.5 hr | 36.7 ± 9.0 | [25] |

| HTB 63 Melanoma | 1.5% O₂ | 4 hr | 52.3 ± 8.9 | [25] |

| HTB 77 Ovarian Carcinoma | 1.5% O₂ | 4 hr | 43.5 ± 19.0 | [25] |

| HTB 63 Melanoma | Anoxia (0% O₂) | 4 hr | 42.7 ± 10.0 | [25] |

| HTB 77 Ovarian Carcinoma | Anoxia (0% O₂) | 4 hr | 63.3 ± 13.7 | [25] |

Table 2: Comparison of FDG Uptake in Tumor vs. Inflammatory Lesions in a Rat Model

| Tissue | Mean FDG Uptake (%ID/g ± SD) | p-value (Tumor vs. Inflammation) | Reference |

| KDH-8 Hepatoma | 2.04 ± 0.38 | < 0.0001 | [10] |

| S. aureus Inflammation | 0.72 ± 0.15 | [10] |

Experimental Protocols

In Vitro FDG Uptake Assay

This protocol provides a general framework for measuring FDG uptake in cultured cancer cells.

Detailed Steps:

-

Cell Seeding: Plate cells in multi-well plates at a density that will result in approximately 70-80% confluency on the day of the experiment.[31]

-

Treatment (Optional): If investigating the effect of a drug or condition, treat the cells for the desired duration.

-

Starvation: Prior to FDG addition, wash the cells with a glucose-free medium (e.g., PBS or glucose-free DMEM) and incubate for 1-2 hours to deplete intracellular glucose stores.[31]

-

FDG Incubation: Add FDG to the glucose-free medium at a specified activity (e.g., 1-2 MBq/well) and incubate for a defined period (e.g., 60 minutes) at 37°C.[31][32]

-

Uptake Termination: To stop FDG uptake, rapidly aspirate the FDG-containing medium and wash the cells multiple times with ice-cold PBS.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or RIPA buffer).

-

Radioactivity Measurement: Measure the radioactivity in the cell lysate using a gamma counter.

-

Protein Quantification: Determine the total protein concentration in the lysate using a standard method like the bicinchoninic acid (BCA) assay.

-

Normalization: Normalize the measured radioactivity to the protein concentration to account for differences in cell number.

In Vivo FDG-PET Imaging in Preclinical Models

This protocol outlines the key steps for performing FDG-PET imaging in animal models of cancer.

Detailed Steps:

-

Animal Preparation: Fast the animal for 6-8 hours prior to FDG injection to reduce background glucose levels.[33]

-

Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane) to immobilize it during the procedure.

-

FDG Administration: Inject a known amount of FDG, typically via the tail vein.

-

Uptake Period: Allow for a 60-minute uptake period, during which the animal should be kept warm to maintain physiological conditions.[34]

-

Imaging: Position the animal in the PET/CT scanner and acquire both PET and CT images. The CT scan provides anatomical information for localization of the PET signal.

-

Image Reconstruction and Analysis: Reconstruct the PET and CT data. Co-register the images and draw regions of interest (ROIs) over the tumor and other relevant tissues to quantify FDG uptake, often expressed as the percentage of injected dose per gram of tissue (%ID/g) or the Standardized Uptake Value (SUV).

Conclusion

The uptake of FDG in tumors is a complex process orchestrated by a network of molecular players and signaling pathways, and heavily influenced by the tumor microenvironment. A thorough understanding of these mechanisms is essential for the accurate interpretation of FDG-PET scans and for the development of novel cancer therapies that target tumor metabolism. This guide provides a foundational resource for researchers, scientists, and drug development professionals, offering a detailed overview of the core principles, key molecules, regulatory pathways, and experimental methodologies central to the study of FDG uptake in cancer. As our knowledge in this field continues to expand, so too will our ability to leverage this powerful imaging modality for improved patient outcomes.

References

- 1. FDG uptake in cancer: a continuing debate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms underlying 18F-fluorodeoxyglucose accumulation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. Cellular Origin and Molecular Mechanisms of 18F-FDG Uptake: Is There a Contribution of the Endothelium? | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 6. tandfonline.com [tandfonline.com]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. The Role of Glucose and FDG Metabolism in the Interpretation of PET Studies | Radiology Key [radiologykey.com]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. FDG uptake and glucose transporter subtype expressions in experimental tumor and inflammation models - ProQuest [proquest.com]

- 11. Glucose transporters and FDG uptake in untreated primary human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cellular origin and molecular mechanisms of 18F-FDG uptake: is there a contribution of the endothelium? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jnm.snmjournals.org [jnm.snmjournals.org]

- 14. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 15. Oncogene pathway activation in mammary tumors dictates [18F]-FDG-PET uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer [ijbs.com]

- 17. researchgate.net [researchgate.net]

- 18. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Adapting glycolysis to cancer cell proliferation: the MAPK pathway focuses on PFKFB3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. portlandpress.com [portlandpress.com]

- 22. aacrjournals.org [aacrjournals.org]

- 23. karger.com [karger.com]

- 24. 18F‐fluorodeoxyglucose uptake in PET is associated with the tumor microenvironment in metastatic lymph nodes and prognosis in N2 lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Fluorodeoxyglucose uptake in human cancer cell lines is increased by hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Fluorodeoxyglucose uptake in human cancer cell lines is increased by hypoxia (Journal Article) | OSTI.GOV [osti.gov]

- 27. 18F-Fluorodeoxyglucose Uptake and Tumor Hypoxia: Revisit 18F-Fluorodeoxyglucose in Oncology Application - PMC [pmc.ncbi.nlm.nih.gov]

- 28. academic.oup.com [academic.oup.com]

- 29. Frontiers | Correlation Between Dual-Time-Point FDG PET and Tumor Microenvironment Immune Types in Non-Small Cell Lung Cancer [frontiersin.org]

- 30. Influence on [18F]FDG uptake by cancer cells after anti-PD-1 therapy in an enforced-immune activated mouse tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 31. In vitro measurement of glucose uptake after radiation and cetuximab treatment in head and neck cancer cell lines using 18F-FDG, gamma spectrometry and PET/CT - PMC [pmc.ncbi.nlm.nih.gov]

- 32. jnm.snmjournals.org [jnm.snmjournals.org]

- 33. A guideline proposal for mice preparation and care in 18F-FDG PET imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Standardization of Preclinical PET/CT Imaging to Improve Quantitative Accuracy, Precision, and Reproducibility: A Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]

Fludeoxyglucose F 18: An In-Depth Technical Guide to Studying Glycolysis In Vitro

For Researchers, Scientists, and Drug Development Professionals

Fludeoxyglucose F 18 (¹⁸F-FDG), a radiolabeled analog of glucose, has become an indispensable tool in oncology for in vivo imaging of tumor metabolism using positron emission tomography (PET). Beyond its clinical applications, ¹⁸F-FDG serves as a powerful probe for studying glycolysis in vitro, offering a quantitative measure of glucose uptake in cultured cells. This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation for utilizing ¹⁸F-FDG to investigate glycolysis in a laboratory setting. The methodologies detailed herein are crucial for basic research into cellular metabolism and for the preclinical evaluation of therapeutic agents that target glycolytic pathways.

The Biochemical Basis of ¹⁸F-FDG Uptake

The utility of ¹⁸F-FDG as a tracer for glycolysis lies in its specific biochemical fate within the cell. The process can be summarized in two key steps:

-

Transport: ¹⁸F-FDG is transported across the cell membrane by the same glucose transporters (GLUTs) that facilitate the uptake of glucose. GLUT1 and GLUT3 are the isoforms most commonly overexpressed in cancer cells and are the primary mediators of ¹⁸F-FDG transport in most malignant cells.[1][2]

-

Phosphorylation and Trapping: Once inside the cell, ¹⁸F-FDG is phosphorylated by hexokinase enzymes to produce ¹⁸F-FDG-6-phosphate.[1][2] Unlike glucose-6-phosphate, which is further metabolized in the glycolytic pathway, ¹⁸F-FDG-6-phosphate is not a substrate for glucose-6-phosphate isomerase and cannot proceed down the glycolytic pathway.[3] Furthermore, the phosphorylated form is ionic and cannot be transported back out of the cell, leading to its intracellular accumulation. This metabolic trapping is the fundamental principle that allows for the measurement of glucose uptake.

Signaling Pathways Regulating ¹⁸F-FDG Accumulation

The rate of ¹⁸F-FDG uptake is intricately regulated by a network of signaling pathways that control the expression and activity of GLUTs and hexokinases. Understanding these pathways is critical for interpreting experimental results and for identifying potential targets for therapeutic intervention. Key regulatory pathways include:

-

PI3K/Akt Pathway: This pathway is a central regulator of cell growth and metabolism. Activation of PI3K/Akt signaling is known to increase the transcription of GLUT1 and enhance its translocation to the cell membrane, thereby increasing glucose uptake.

-

c-Myc: The transcription factor c-Myc is a master regulator of cell proliferation and metabolism. It directly upregulates the expression of both GLUT1 and hexokinase II (HK2), leading to enhanced glycolysis.[1][4][5]

-

HIF-1α: Under hypoxic conditions, often found in solid tumors, the hypoxia-inducible factor 1-alpha (HIF-1α) is stabilized and promotes the transcription of genes involved in glycolysis, including GLUT1 and HK2.[1][4][5]

The interplay of these pathways ultimately determines the glycolytic phenotype of a cell and its avidity for ¹⁸F-FDG.

Experimental Protocols for In Vitro ¹⁸F-FDG Uptake Assays

The following sections provide detailed methodologies for conducting ¹⁸F-FDG uptake experiments in cultured cells.

Several factors can influence the outcome of in vitro ¹⁸F-FDG uptake assays and must be carefully controlled for reproducible results:

-

Cell Density: ¹⁸F-FDG uptake can be influenced by cell density, with some studies showing lower uptake per cell at higher concentrations.[6][7] It is crucial to seed cells at a consistent density across all experiments.

-

Incubation Medium: The presence of glucose in the incubation medium will competitively inhibit the uptake of ¹⁸F-FDG.[8] For maximal uptake and to accentuate differences between experimental groups, a glucose-free medium such as phosphate-buffered saline (PBS) is often used.[6]

-

Incubation Time: ¹⁸F-FDG uptake increases over time, typically reaching a plateau after 60 to 120 minutes.[9][10] The optimal incubation time should be determined for each cell line and experimental condition.

-

¹⁸F-FDG Activity: The amount of radioactivity added to each well should be kept constant. While uptake increases with administered activity, it is important to operate within the linear range of the detection instrument.[6][9]

This protocol provides a general framework for measuring ¹⁸F-FDG uptake in adherent cell cultures.

Materials:

-

Cultured cells of interest

-

Multi-well cell culture plates (e.g., 12-well or 24-well)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), pre-warmed to 37°C

-

¹⁸F-FDG solution (activity concentration to be determined based on experimental needs)

-

Lysis buffer (e.g., 1% SDS in 10 mM Tris, pH 7.5)

-

Gamma counter or other suitable radiation detection instrument

-

Protein assay kit (e.g., BCA or Bradford)

Procedure:

-

Cell Seeding: Plate cells in multi-well plates at a predetermined density (e.g., 5 x 10⁴ cells/well in a 24-well plate) and allow them to adhere and grow for 24-48 hours.[11]

-

Starvation (Optional but Recommended): To enhance ¹⁸F-FDG uptake, you can starve the cells of glucose. Aspirate the complete culture medium and wash the cells twice with pre-warmed PBS. Add glucose-free medium or PBS to each well and incubate for 1-2 hours at 37°C.[9][12]

-

¹⁸F-FDG Incubation: Prepare a working solution of ¹⁸F-FDG in glucose-free medium or PBS at the desired activity concentration (e.g., 1-2 MBq/mL).[8][9][13] Remove the starvation medium and add the ¹⁸F-FDG solution to each well. Incubate for a defined period (e.g., 60 minutes) at 37°C.[9][12]

-

Washing: Terminate the uptake by rapidly aspirating the ¹⁸F-FDG solution. Wash the cells three times with ice-cold PBS to remove extracellular radioactivity.[12]

-

Cell Lysis: Add an appropriate volume of lysis buffer to each well and incubate for at least 10 minutes to ensure complete cell lysis.

-

Radioactivity Measurement: Transfer the cell lysate from each well to a tube suitable for the gamma counter. Measure the radioactivity in counts per minute (CPM) or Becquerels (Bq).

-

Protein Quantification: Use a small aliquot of the cell lysate to determine the protein concentration in each sample using a standard protein assay.

-

Data Normalization: Express the ¹⁸F-FDG uptake as radioactivity per unit of protein (e.g., CPM/µg protein) or per cell number to account for variations in cell density between wells.

Data Presentation and Interpretation

Quantitative data from ¹⁸F-FDG uptake studies should be presented in a clear and structured format to facilitate comparison and interpretation.

The following tables summarize representative quantitative data from the literature on ¹⁸F-FDG uptake in various cell lines and under different experimental conditions.

Table 1: Influence of Experimental Conditions on ¹⁸F-FDG Uptake

| Parameter | Condition 1 | Uptake (Relative) | Condition 2 | Uptake (Relative) | Reference |

| Incubation Medium | PBS (Glucose-free) | Higher | Culture Medium (with Glucose) | Lower | [6] |

| Glucose Deprivation | 20h Glucose Deprivation | 2.7-fold increase | Standard Medium | Baseline | [8][13] |

| VEGF Stimulation | 50 ng/mL VEGF (2h) | 82% increase | Untreated Control | Baseline | [8][13] |

| Radiation (A549 cells) | Irradiated | ~4-fold increase | Unirradiated Control | Baseline | [14] |

Table 2: Comparative ¹⁸F-FDG Uptake in Different Cell Lines

| Cell Line | Cell Type | Relative ¹⁸F-FDG Uptake | Reference |

| HUVEC | Human Umbilical Vein Endothelial Cells | Significantly higher than HMM | [8][13] |

| HMM | Human Monocyte-Macrophage | Lower than HUVEC and GLIO | [8][13] |

| GLIO | Glioblastoma Cells | In the range of HUVEC | [8][13] |

| LK0626 | Head and Neck Squamous Cell Carcinoma | 231 ± 3.4 kBq (control) | [12] |

| 172 ± 7.2 kBq (irradiated) | [12] | ||

| UT-SCC-14 | Head and Neck Squamous Cell Carcinoma | Significantly decreased after cetuximab | [9] |

| UT-SCC-2 | Head and Neck Squamous Cell Carcinoma | Resistant to cetuximab effect on uptake | [9] |

The in vitro ¹⁸F-FDG uptake assay is a valuable tool for drug development, particularly for evaluating compounds that target cancer metabolism. For example, a decrease in ¹⁸F-FDG uptake following treatment with a drug can indicate that the compound is effectively inhibiting glycolysis. This was demonstrated in head and neck cancer cell lines treated with cetuximab, where a significant decrease in ¹⁸F-FDG uptake was observed in the sensitive cell line.[9][12] Such assays can be used for:

-

Screening: High-throughput screening of compound libraries to identify inhibitors of glucose uptake.

-

Mechanism of Action Studies: Elucidating how a drug affects cellular metabolism.

-

Biomarker Development: Establishing a link between a change in ¹⁸F-FDG uptake and drug efficacy, which can then be translated to in vivo and clinical studies.

Conclusion

This compound is a robust and versatile tool for the in vitro investigation of glycolysis. By understanding the underlying biochemical principles and carefully controlling experimental parameters, researchers can obtain reliable and quantitative data on glucose uptake in cultured cells. The methodologies and data presented in this guide provide a solid foundation for scientists and drug development professionals to incorporate ¹⁸F-FDG uptake assays into their research, ultimately contributing to a deeper understanding of cellular metabolism and the development of novel therapeutics.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. Signaling Pathways That Drive 18F-FDG Accumulation in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of 18F-FDG uptake in human endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro measurement of glucose uptake after radiation and cetuximab treatment in head and neck cancer cell lines using 18F-FDG, gamma spectrometry and PET/CT - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. jnm.snmjournals.org [jnm.snmjournals.org]

- 14. Increased [18F]FDG uptake of radiation-induced giant cells: a single-cell study in lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Hexokinase in Fludeoxyglucose F 18 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fludeoxyglucose F 18 (FDG), a radiolabeled glucose analog, has become an indispensable tool in clinical oncology for tumor imaging via Positron Emission Tomography (PET). The accumulation of FDG in malignant tissues is fundamentally linked to the aberrant glucose metabolism characteristic of cancer cells, often termed the "Warburg effect". A critical enzymatic step underpinning this phenomenon is the phosphorylation of FDG by hexokinase, an event that effectively traps the radiotracer within the cell. This technical guide provides an in-depth exploration of the pivotal role of hexokinase in FDG phosphorylation, offering quantitative data, detailed experimental protocols, and visualizations of the core biochemical and signaling pathways.

The Biochemical Basis of FDG Trapping

Upon entering the cell via glucose transporters (GLUTs), primarily GLUT1 and GLUT3 which are often overexpressed in cancer, FDG is recognized as a substrate by hexokinase.[1] Hexokinase, the first rate-limiting enzyme of glycolysis, catalyzes the transfer of a phosphate (B84403) group from ATP to the 6th position of the FDG molecule, forming FDG-6-phosphate (FDG-6-P).[2] Unlike glucose-6-phosphate, which is further metabolized in glycolysis or the pentose (B10789219) phosphate pathway, FDG-6-P is a poor substrate for downstream enzymes such as glucose-6-phosphate isomerase.[2] The addition of the negatively charged phosphate group also prevents FDG-6-P from exiting the cell through glucose transporters.[3][4] This intracellular accumulation of the radiolabeled probe is the basis for the enhanced signal observed in PET scans of metabolically active tissues like tumors.[5]

Hexokinase Isoforms and their Significance

There are four main isoforms of hexokinase in mammals (Hexokinase I-IV). Hexokinase I (HK1) and Hexokinase II (HK2) are the primary isoforms expressed in most cancer cells and are considered the key enzymes responsible for FDG phosphorylation in these contexts.[1] HK2, in particular, is often found to be significantly upregulated in various cancers and its expression levels have been correlated with FDG uptake.[4] This isoform is of particular interest in oncology as it is expressed at low levels in most normal adult tissues, presenting a potential therapeutic window.

Quantitative Analysis of Hexokinase Activity with Glucose and FDG

The efficiency of hexokinase in phosphorylating both its natural substrate, glucose, and the analog FDG is crucial for the utility of FDG-PET. This is quantitatively described by the enzyme's kinetic parameters, the Michaelis-Menten constant (K) and the maximum reaction velocity (Vmax). A lower K indicates a higher affinity of the enzyme for the substrate.

| Isoform | Substrate | K* (µM) | Vmax (nmol/min/mg protein) | Source |

| HK I (Bovine Brain) | Glucose | 40 | 130 | [3] |

| FDG | 80 | 100 | [3] | |

| HK II (Rat Glioma) | Glucose | 200 | 400 | [3] |

| FDG | 300 | 300 | [3] | |

| Liver Hexokinase | α-D-glucose | 400 | Lower than β-D-glucose | [6] |

| β-D-glucose | Higher than α-D-glucose | Higher than α-D-glucose | [6] |

Note: The Vmax values from the source were relative and have been presented here to illustrate the comparative activity.

Signaling Pathways Regulating Hexokinase and FDG Uptake

The upregulation of hexokinase, particularly HK2, in cancer cells is not a random event but is driven by oncogenic signaling pathways that promote metabolic reprogramming. Understanding these pathways is critical for interpreting FDG-PET signals and for the development of targeted therapies. Key pathways include:

-

PI3K/Akt Pathway: This is a central signaling cascade that promotes cell survival and growth. Akt has been shown to directly phosphorylate HK2, promoting its association with the mitochondria.[7] This localization provides HK2 with preferential access to mitochondrially generated ATP, thereby enhancing its activity and contributing to increased glycolysis and FDG phosphorylation.

-

Hypoxia-Inducible Factor 1 (HIF-1): In the hypoxic microenvironment of solid tumors, HIF-1α is stabilized and acts as a transcription factor. HIF-1α upregulates the expression of genes involved in glucose metabolism, including GLUT1 and HK2, to adapt to the low oxygen conditions.[7]

-

c-Myc: This transcription factor is a master regulator of cell growth and proliferation. c-Myc can directly bind to the promoter of the HK2 gene and activate its transcription, thereby linking cell proliferation with the necessary metabolic capacity.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Operational lumped constant for FDG in normal adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic characterization of hexokinase isoenzymes from glioma cells: implications for FDG imaging of human brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Glucose and FDG Metabolism in the Interpretation of PET Studies | Radiology Key [radiologykey.com]

- 5. The FDG lumped constant in normal human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anomeric specificity of hexokinase and glucokinase activities in liver and insulin-producing cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calculation of the FDG lumped constant by simultaneous measurements of global glucose and FDG metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into Fludeoxyglucose F 18 Positron Emission: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the core principles of Fludeoxyglucose F 18 (FDG) Positron Emission Tomography (PET), this guide is designed for researchers, scientists, and professionals in drug development. It offers a comprehensive overview of the fundamental mechanisms, experimental protocols, and data analysis techniques that underpin this powerful molecular imaging modality.

This compound, a radiolabeled glucose analog, is a cornerstone of positron emission tomography, providing critical insights into the metabolic activity of tissues. Its application is particularly prominent in oncology, neurology, and cardiology, where alterations in glucose metabolism are hallmarks of disease.[1][2] This guide delves into the biochemical and physical principles of FDG-PET, offering a detailed look at the journey of the FDG molecule from its synthesis to its detection within the human body, and the subsequent analysis of the generated imaging data.

The Biochemical Journey of FDG: A Story of Metabolic Trapping

The efficacy of FDG as a PET tracer lies in its ability to mimic glucose, the primary energy source for cells.[3] FDG is transported into cells via the same glucose transporters (GLUTs) that facilitate glucose uptake.[4][5] Once inside the cell, both glucose and FDG are phosphorylated by the enzyme hexokinase.[6] However, the substitution of a hydroxyl group with a fluorine-18 (B77423) atom at the C-2 position of the glucose molecule prevents FDG-6-phosphate from being further metabolized in the glycolytic pathway.[1][3] This metabolic "trapping" leads to the accumulation of FDG in cells with high glucose uptake, such as cancer cells, which exhibit a phenomenon known as the Warburg effect—a preference for glycolysis even in the presence of oxygen.[3][7]

FDG Cellular Uptake and Metabolism Pathway

The Physics of Detection: From Positron Emission to Annihilation

The imaging component of FDG-PET is driven by the radioactive decay of Fluorine-18 (18F). 18F is a positron-emitting radionuclide with a half-life of approximately 109.7 minutes.[2][3] Upon decay, an 18F nucleus emits a positron, the antimatter counterpart of an electron.[8] This positron travels a short distance in the surrounding tissue (typically less than a millimeter) before it encounters an electron.[9][10] The subsequent annihilation of the positron-electron pair results in the conversion of their mass into two 511 keV gamma photons, which travel in opposite directions (at approximately 180 degrees) from each other.[8][10][11]

The PET scanner consists of a ring of detectors that simultaneously detect these pairs of gamma photons.[8] By analyzing the lines of response from millions of these annihilation events, a three-dimensional image of the FDG distribution in the body can be reconstructed.[4]

References

- 1. Review of F-FDG Synthesis and Quality Control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorine-18 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. tech.snmjournals.org [tech.snmjournals.org]

- 5. EANM procedure guidelines for brain PET imaging using [18F]FDG, version 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FDG PET/CT: EANM procedure guidelines for tumour imaging: version 2.0 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A guideline proposal for mice preparation and care in 18F-FDG PET imaging | springermedizin.de [springermedizin.de]

- 8. Quantitative FDG PET Assessment for Oncology Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative Analysis of Torso FDG-PET Scans by Using Anatomical Standardization of Normal Cases from Thorough Physical Examinations | PLOS One [journals.plos.org]

- 10. radiopaedia.org [radiopaedia.org]

- 11. hpschapters.org [hpschapters.org]

Unveiling Cellular Energetics: A Technical Guide to Molecular Imaging of Glucose Metabolism with FDG

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of 2-deoxy-2-[¹⁸F]fluoro-D-glucose (FDG) positron emission tomography (PET), the cornerstone of molecular imaging for assessing glucose metabolism. This powerful technique provides a non-invasive, quantitative window into the metabolic activity of cells, with profound implications for oncology, neuroscience, cardiology, and the acceleration of drug development pipelines. By tracing the path of this glucose analog, researchers can illuminate disease processes, characterize tissue, and evaluate therapeutic responses long before anatomical changes become apparent.

Core Principles: The Journey of an Analog